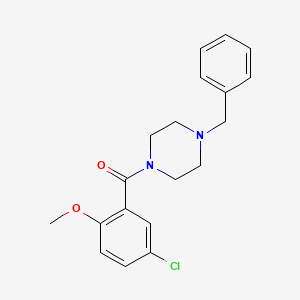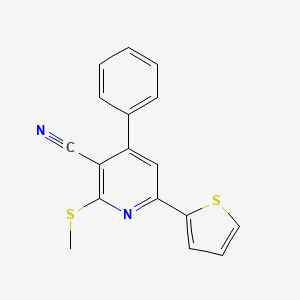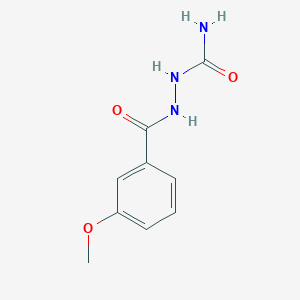
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This molecule is a piperazine derivative that has shown promising results in studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is not fully understood. However, studies have suggested that this molecule may act as an inhibitor of various enzymes, including topoisomerase II and protein kinase C. By inhibiting these enzymes, this compound may disrupt cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this molecule has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In neurology, this compound has been shown to have neuroprotective effects and to improve cognitive function. In pharmacology, this molecule has been shown to enhance the bioavailability of drugs and to act as a drug delivery system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine in lab experiments is its potential as a drug delivery system. This molecule has been shown to enhance the bioavailability of drugs and may be useful in improving the efficacy of certain drugs. Additionally, this compound has been shown to have promising results in cancer research and neurology, making it a potentially valuable tool for researchers in these fields. However, there are also limitations to using this molecule in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce in certain lab settings.
Future Directions
There are many future directions for research related to 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine. One potential area of research is to further elucidate its mechanism of action and identify specific targets for inhibition. Additionally, further research is needed to explore the potential applications of this molecule in drug delivery and to optimize its synthesis method for greater efficiency and reproducibility. In cancer research, this compound may be studied further for its potential as a chemotherapeutic agent. In neurology, this molecule may be studied further for its potential as a neuroprotective agent and for its ability to improve cognitive function. Overall, this compound is a promising molecule with many potential applications in scientific research.
Synthesis Methods
The synthesis of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine involves a multi-step reaction process. The starting material, 5-chloro-2-methoxybenzoic acid, is first reacted with thionyl chloride to form the corresponding acid chloride. Then, the acid chloride is reacted with benzylamine to form the benzylamide intermediate. Finally, the benzylamide intermediate is reacted with piperazine in the presence of a coupling agent to form the desired product, this compound. This synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. This molecule has shown promising results in studies related to cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurology, this molecule has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pharmacology, this compound has been studied for its potential as a drug delivery system and for its ability to enhance the bioavailability of drugs.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-16(20)13-17(18)19(23)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCVHQSGVDQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)

![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)

![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)